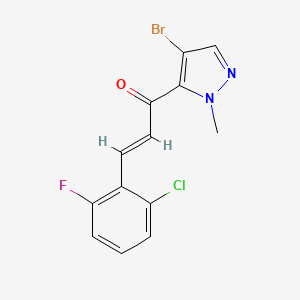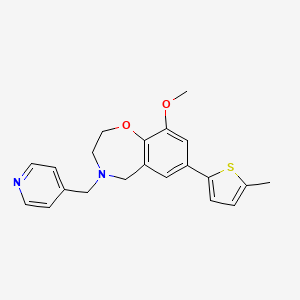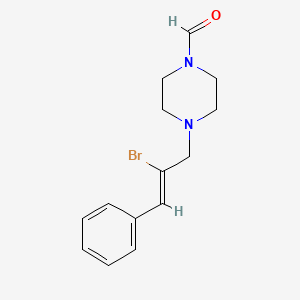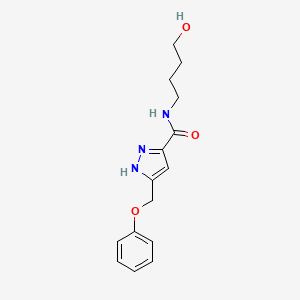
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2-chloro-6-fluorophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2-chloro-6-fluorophenyl)-2-propen-1-one, also known as BRD-7552, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2-chloro-6-fluorophenyl)-2-propen-1-one involves its ability to target specific proteins involved in various cellular processes such as cell proliferation, survival, and inflammation. Specifically, it has been shown to inhibit the activity of proteins such as bromodomain and extra-terminal (BET) proteins, which are involved in gene expression and cell proliferation. In addition, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, it has been shown to inhibit the production of inflammatory molecules and reduce inflammation in various inflammatory diseases. Furthermore, it has been shown to have potential neuroprotective effects in neurological disorders by reducing oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2-chloro-6-fluorophenyl)-2-propen-1-one in lab experiments include its specificity for targeting specific proteins involved in various cellular processes, its potential therapeutic applications in various diseases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may limit its therapeutic applications.
将来の方向性
There are several future directions for research on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2-chloro-6-fluorophenyl)-2-propen-1-one. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Furthermore, future research could focus on developing more specific and less toxic derivatives of this compound for therapeutic use.
合成法
The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2-chloro-6-fluorophenyl)-2-propen-1-one involves the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with 2-chloro-6-fluoroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-100°C for several hours. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2-chloro-6-fluorophenyl)-2-propen-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In addition, it has been studied for its potential anti-inflammatory effects in various inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, this compound has been shown to have potential neuroprotective effects in neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFN2O/c1-18-13(9(14)7-17-18)12(19)6-5-8-10(15)3-2-4-11(8)16/h2-7H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTPORIWHUNWOM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5428116.png)

![5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2(1H)-pyridinone](/img/structure/B5428128.png)
![5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5428135.png)
![7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5428142.png)

![6-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5428150.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}indoline](/img/structure/B5428172.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-fluorobenzamide hydrochloride](/img/structure/B5428175.png)

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-methylbenzohydrazide](/img/structure/B5428183.png)


![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5428209.png)